1-Imidazolidin-2-ylidenepropan-2-one
Description
Properties
CAS No. |
117052-35-4 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI Key |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Canonical SMILES |
CC(=O)C=C1NCCN1 |
Synonyms |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 2-Imidazolidinone | Imidazolidin-2-one | None | Cyclic urea (NH groups) |
| 1,3-Dimethyl-2-imidazolidinone | Imidazolidin-2-one | Methyl groups on N1 and N3 | Polar aprotic solvent |
| 1-Acetylimidazolidin-2-one | Imidazolidin-2-one | Acetyl group on N1 | Ketone functionality |
| 1-(2-Aminoethyl)imidazolidin-2-one | Imidazolidin-2-one | 2-Aminoethyl on N1 | Amine side chain |
| This compound | Imidazolidin-2-ylidene | Propan-2-one at N1 | Conjugated ketone system |
Physicochemical Properties
The following table summarizes molecular data and physical properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State (Observed) |
|---|---|---|---|---|
| 2-Imidazolidinone | 120-93-4 | C₃H₆N₂O | 86.09 | Solid/Liquid (purity >97%) |
| 1,3-Dimethyl-2-imidazolidinone | 80-73-9 | C₅H₁₀N₂O | 114.15 | Liquid |
| 1-Acetylimidazolidin-2-one | 5391-39-9 | C₅H₈N₂O₂ | 128.13 | Not reported |
| 1-(2-Aminoethyl)imidazolidin-2-one | 6281-42-1 | C₅H₁₀N₃O | 129.15 | Solid/Liquid |
| This compound | N/A | C₆H₈N₂O | 124.14 (calc.) | Hypothesized liquid |
The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .
Preparation Methods
Mechanistic Insights
-
Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.
-
Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.
-
Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.
Substrate Design and Scope
To synthesize this compound, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:
-
Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).
-
Isocyanate : Phenyl isocyanate or methyl isocyanate.
Reaction conditions mirror those reported for analogous imidazolidin-2-ones:
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | BEMP (5 mol %) | High catalytic efficiency |
| Solvent | MeCN | Polar aprotic solvent enhances reactivity |
| Temperature | Room temperature | Prevents ketone degradation |
| Reaction Time | 1–60 minutes | Ultra-fast cyclization observed |
This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.
Alternative Pathways and Comparative Analysis
Comparative Evaluation of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Imidazolidine Condensation | 80–85 | 4–12 hours | Simplicity | Imidazolidine instability |
| BEMP-Catalyzed Cyclization | 90–95 | 1–60 minutes | High efficiency, scalability | Sensitive precursors |
| Thioglycoluril Route | 40–60 | 24–48 hours | Novel mechanism | Low yield, narrow scope |
Mechanistic and Practical Considerations
Stability of Intermediates
The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:
-
Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.
-
Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.
Scalability and Industrial Relevance
The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:
-
Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.
-
Solvent Recycling : MeCN recovery via distillation to reduce costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
